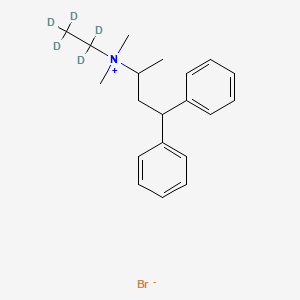
Emepronium-d5 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emepronium-d5 Bromide is a deuterated form of Emepronium Bromide, which is an anticholinergic drug used primarily in urology as an antispasmodic agent. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Emepronium-d5 Bromide involves the incorporation of deuterium atoms into the Emepronium Bromide molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine.
Deuteration: The ethyl group is replaced with a deuterated ethyl group (CD3CD2-) using deuterated reagents.
Quaternization: The deuterated amine is then quaternized with methyl bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated starting material.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Emepronium-d5 Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt.
科学的研究の応用
Emepronium-d5 Bromide is used extensively in scientific research due to its unique properties:
Pharmacokinetics: The deuterated form is used to study the pharmacokinetics of Emepronium Bromide, as the presence of deuterium can affect the metabolic pathways and the rate of drug metabolism.
Metabolic Studies: Researchers use this compound to investigate the metabolic fate of the drug in biological systems.
Drug Development: The compound is used in the development of new anticholinergic drugs, providing insights into the structure-activity relationship.
作用機序
Emepronium-d5 Bromide exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors. The mechanism involves:
Receptor Binding: The compound binds to muscarinic receptors, inhibiting the action of acetylcholine.
Inhibition of Smooth Muscle Contraction: By blocking acetylcholine, the compound prevents the contraction of smooth muscles in the urinary tract, thereby reducing spasms and increasing bladder capacity.
類似化合物との比較
Emepronium-d5 Bromide is compared with other anticholinergic compounds such as:
Flavoxate Hydrochloride: Both compounds are used to treat urinary incontinence, but this compound has a more significant effect on bladder capacity.
Oxybutynin Chloride: While both are anticholinergic agents, this compound is less commonly used due to its side effects, such as esophageal ulceration.
Tolterodine Tartrate: This compound is another anticholinergic agent used for overactive bladder, but it has a different side effect profile compared to this compound.
Conclusion
This compound is a valuable compound in scientific research and medicine, particularly in the field of urology. Its unique properties, including the presence of deuterium, make it an essential tool for studying drug metabolism and developing new therapeutic agents.
特性
分子式 |
C20H28BrN |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
4,4-diphenylbutan-2-yl-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/i1D3,5D2; |
InChIキー |
UVKFSMBPRQBNCH-PAJIIYFZSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
正規SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


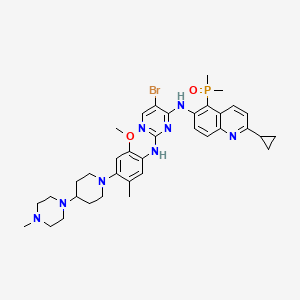
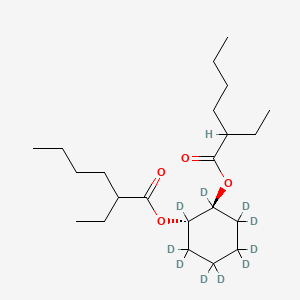
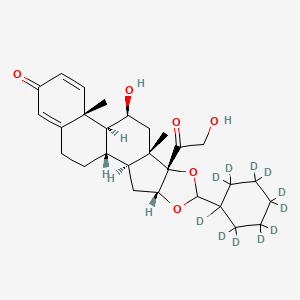

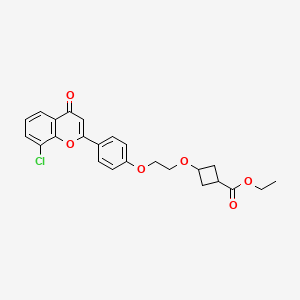


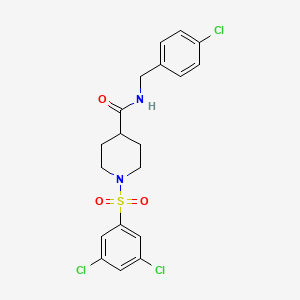
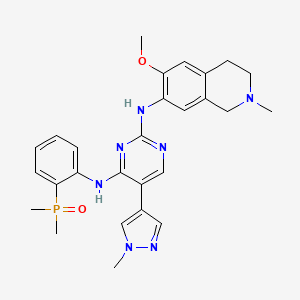
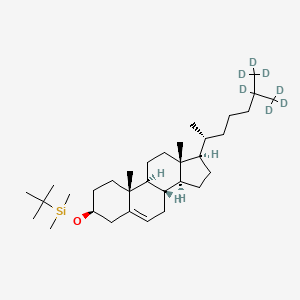
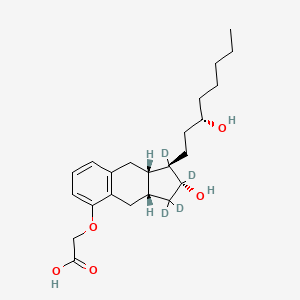
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)


